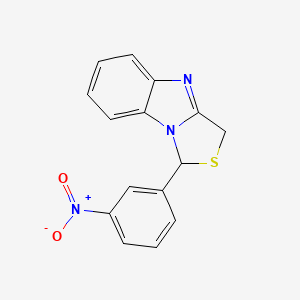
3-(2-Methoxy-5-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylpropanol, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid: This method involves the reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid using sodium borohydride in tetrahydrofuran at room temperature.
Addition of Ethylene Oxide: Another method involves the addition of ethylene oxide to (2-methoxy-5-methylphenyl)phenylmethane in the presence of n-butyllithium in tetrahydrofuran at low temperatures.
Industrial Production Methods
Industrial production methods for 3-(2-Methoxy-5-methylphenyl)propan-1-ol typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(2-Methoxy-5-methylphenyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylpropanol derivatives.
Scientific Research Applications
3-(2-Methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propan-1-ol: Lacks the methyl group on the phenyl ring.
3-(2-Methylphenyl)propan-1-ol: Lacks the methoxy group on the phenyl ring.
3-Phenylpropan-1-ol: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
The combination of these functional groups provides distinct chemical properties that differentiate it from similar compounds .
Properties
CAS No. |
33538-80-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
JNFWUMGRYVORSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


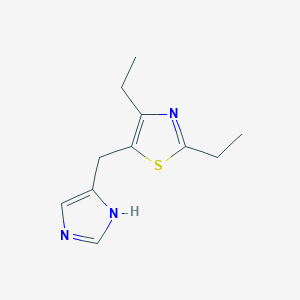
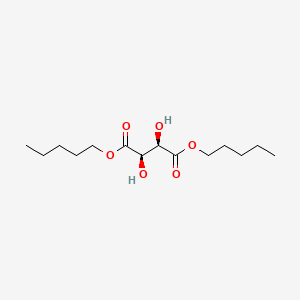
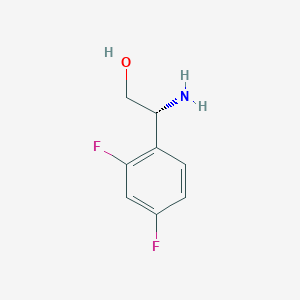
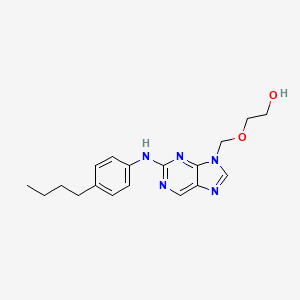

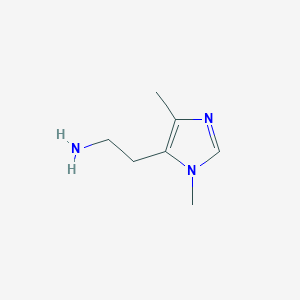
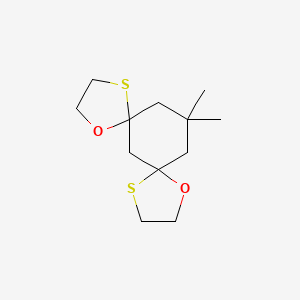
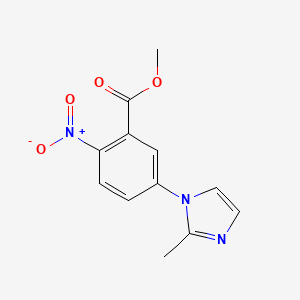

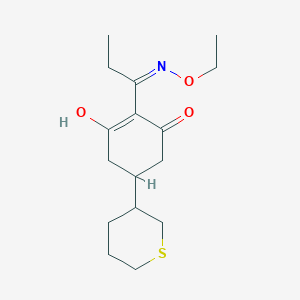
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
![oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12814022.png)
